molecular formula C10H12O4 B010119 3-(4-Hydroxymethylphenoxy)propionic acid CAS No. 101366-61-4

3-(4-Hydroxymethylphenoxy)propionic acid

Cat. No.: B010119
CAS No.: 101366-61-4
M. Wt: 196.2 g/mol
InChI Key: WPWKJUVXEMKOHS-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenoxy)propionic acid: is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is known for its role as a handle in solid-phase peptide synthesis, where it is used to anchor amino acids . It is characterized by a hydroxymethyl group attached to a phenoxy ring, which is further connected to a propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxymethylphenoxy)propionic acid typically involves the reaction of 4-hydroxybenzyl alcohol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the carbon atom of the 3-chloropropionic acid, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(4-Hydroxymethylphenoxy)propionic acid is widely used in solid-phase peptide synthesis as a handle for anchoring amino acids. This application is crucial for the synthesis of peptides and proteins in research and pharmaceutical development .

Biology: In biological research, this compound is used to study the interactions between peptides and proteins. It serves as a tool for investigating the structure and function of biological molecules .

Medicine: Its role in solid-phase peptide synthesis makes it valuable for producing peptides with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable linkages with other molecules makes it useful in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxymethylphenoxy)propionic acid primarily involves its role as a handle in solid-phase peptide synthesis. The hydroxymethyl group forms a stable linkage with the resin, allowing for the sequential addition of amino acids to build peptides. This process is facilitated by the phenoxy group, which provides stability and reactivity to the compound .

Comparison with Similar Compounds

Uniqueness: 3-(4-Hydroxymethylphenoxy)propionic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This feature makes it particularly valuable in solid-phase peptide synthesis, where it provides a stable and reactive handle for anchoring amino acids .

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKJUVXEMKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352992
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101366-61-4
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
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Q & A

Q1: What is the primary application of 3-(4-Hydroxymethylphenoxy)propionic acid in chemical synthesis?

A1: this compound serves as an acid-labile linker in solid-phase peptide synthesis []. This means it acts as a temporary anchor for growing peptide chains on a solid support. The acid-labile nature of the linker allows for the cleavage and release of the final peptide product under specific acidic conditions.

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